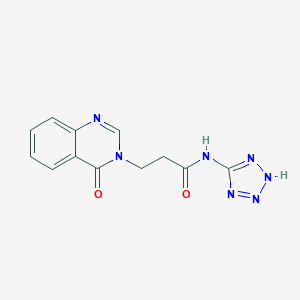
3-(4-oxo-3(4H)-quinazolinyl)-N-(1H-tetraazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-oxo-3(4H)-quinazolinyl)-N-(1H-tetraazol-5-yl)propanamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is commonly referred to as QTPA, and it is a member of the quinazoline family of compounds.
作用機序
The exact mechanism of action of QTPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. QTPA has been shown to inhibit the activity of protein kinases, which play a critical role in cell signaling and regulation. Additionally, QTPA has been found to inhibit the activity of phosphodiesterases, which are enzymes that play a role in the breakdown of cyclic nucleotides.
Biochemical and Physiological Effects:
QTPA has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that QTPA can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. Additionally, QTPA has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using QTPA in lab experiments is its ability to inhibit the activity of certain enzymes and signaling pathways, making it a useful tool for investigating the role of these pathways in various biological processes. However, one limitation of using QTPA is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of QTPA. One area of research is the development of new drugs based on the structure of QTPA. Additionally, further studies are needed to fully understand the mechanism of action of QTPA and its potential applications in various scientific fields. Finally, more research is needed to investigate the potential toxicity of QTPA and its safety for use in humans.
合成法
The synthesis of QTPA involves a multi-step process that starts with the reaction of 4-chloro-3-nitrobenzoic acid with 2-aminobenzamide to form 4-(2-aminophenyl)-3-nitrobenzoic acid. This intermediate is then reacted with ethyl acetoacetate to form 3-(2-aminophenyl)-4-oxo-3,4-dihydroquinazoline-2-carboxylic acid ethyl ester. The final step involves the reaction of this intermediate with tetrazole to form QTPA.
科学的研究の応用
QTPA has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, QTPA has been investigated for its ability to inhibit the activity of certain enzymes, including protein kinases and phosphodiesterases. Additionally, QTPA has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
特性
製品名 |
3-(4-oxo-3(4H)-quinazolinyl)-N-(1H-tetraazol-5-yl)propanamide |
|---|---|
分子式 |
C12H11N7O2 |
分子量 |
285.26 g/mol |
IUPAC名 |
3-(4-oxoquinazolin-3-yl)-N-(2H-tetrazol-5-yl)propanamide |
InChI |
InChI=1S/C12H11N7O2/c20-10(14-12-15-17-18-16-12)5-6-19-7-13-9-4-2-1-3-8(9)11(19)21/h1-4,7H,5-6H2,(H2,14,15,16,17,18,20) |
InChIキー |
QJSWZVMFYAKJDF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=NNN=N3 |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=NNN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



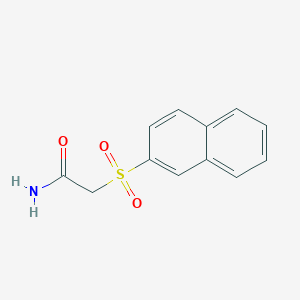
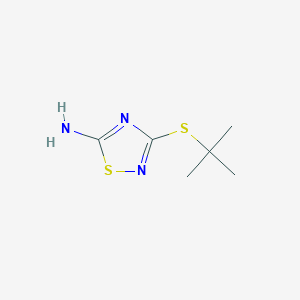
![3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277370.png)
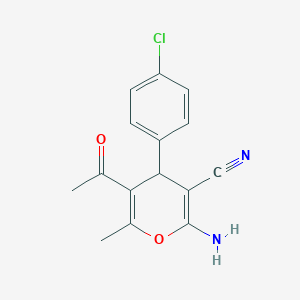
![2-amino-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B277375.png)
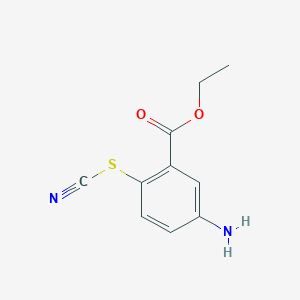
![N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277380.png)
![N-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277381.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277382.png)
![N-(5-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277383.png)
![N-(4-bromo-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277385.png)
![N-(4-bromo-2-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277386.png)
![N-(3-chloro-4-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277388.png)
![N-(2-ethyl-6-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277389.png)